6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions for Thieno[2,3-c]pyridine Derivatives
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems, where the thieno[2,3-c]pyridine core represents the fundamental structural unit. The numbering system begins with the sulfur atom of the thiophene ring designated as position 1, followed by sequential numbering that incorporates the nitrogen atom of the pyridine portion. The designation [2,3-c] indicates the specific fusion pattern between the thiophene and pyridine rings, where the bond formation occurs between positions 2 and 3 of the thiophene ring and the c-side of the pyridine ring. The molecular formula C18H20N2O4S encompasses all constituent atoms, including the eighteen carbon atoms that form the backbone structure, twenty hydrogen atoms providing the necessary saturation, two nitrogen atoms within the heterocyclic framework, four oxygen atoms associated with the carboxylate functionalities, and one sulfur atom integral to the thiophene ring.
The systematic naming approach for this compound class requires careful consideration of the substituent positions and their chemical nature. The prefix "dihydro" in the name indicates the presence of two additional hydrogen atoms compared to the fully aromatic system, specifically reflecting the saturation of positions 4 and 5 within the thienopyridine core. The notation "(7H)" signifies that position 7 bears a hydrogen atom, distinguishing this particular tautomeric form from other possible arrangements. The substituent nomenclature follows alphabetical ordering, with "amino" taking precedence over "benzyl" and "ethyl" groups in the naming sequence. Each substituent position is precisely specified using numerical locants that correspond to the standardized numbering system for thieno[2,3-c]pyridine derivatives.
X-ray Crystallographic Analysis of the Thieno[2,3-c]pyridine Core
X-ray crystallographic studies of related thienopyridine compounds have revealed fundamental structural insights that can be extrapolated to understand the three-dimensional architecture of this compound. Crystallographic analysis of analogous thieno[2,3-b]pyridine derivatives demonstrates that the thienopyridine bicyclic system adopts an essentially planar conformation with minimal deviation from coplanarity. The root mean square deviation of 0.019 angstroms observed in related structures indicates that the fused ring system maintains excellent planarity despite the presence of multiple substituents. This planar arrangement is stabilized by the aromatic character of both the thiophene and pyridine components, which contribute to the overall electronic delocalization across the bicyclic framework.
The crystallographic data for related compounds reveals specific geometric parameters that characterize the thieno[2,3-c]pyridine core structure. Bond lengths within the fused ring system typically range from 1.35 to 1.45 angstroms for carbon-carbon bonds, while carbon-nitrogen and carbon-sulfur bonds exhibit characteristic distances of approximately 1.33 and 1.75 angstroms, respectively. The bond angles within the bicyclic system deviate slightly from ideal aromatic geometry due to the constraints imposed by ring fusion, with internal angles ranging from 108 to 122 degrees. The tetrahydropyridine portion of the molecule, when present in saturated form, adopts an envelope conformation with the nitrogen atom positioned at the flap position, as observed in closely related structures.
Intermolecular interactions revealed through crystallographic analysis demonstrate the propensity for hydrogen bonding between amino groups and carbonyl oxygen atoms, forming characteristic six-membered ring motifs through intramolecular hydrogen bonding. The crystal packing arrangements typically involve infinite chain formations along specific crystallographic axes, facilitated by intermolecular hydrogen bonding networks that contribute to the overall stability of the solid-state structure. These crystallographic insights provide valuable information about the preferred conformations and intermolecular interactions that influence the physical properties and potential biological activities of the compound.
Spectroscopic Characterization: Nuclear Magnetic Resonance (¹H, ¹³C), Infrared, and Mass Spectral Signatures
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of both proton and carbon-13 environments. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the diverse chemical environments present within the molecule. The benzyl protons typically appear as a complex multiplet in the aromatic region between 7.0 and 7.5 parts per million, with the benzylic methylene protons showing characteristic chemical shifts around 5.1 parts per million. The ethyl ester moiety contributes distinctive patterns, with the ethyl methylene protons appearing as a quartet around 4.3 parts per million and the terminal methyl group manifesting as a triplet near 1.3 parts per million. The amino group protons generally exhibit broad signals due to rapid exchange, typically observed between 6.5 and 7.8 parts per million.
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information by revealing the electronic environments of carbon atoms throughout the molecule. Carbonyl carbon atoms associated with the carboxylate functionalities typically resonate in the characteristic range of 170 to 185 parts per million, consistent with ester functionality. The aromatic carbon atoms of both the thienopyridine core and the benzyl substituent appear in the region between 120 and 140 parts per million, with specific chemical shifts depending on their proximity to heteroatoms and functional groups. The aliphatic carbon atoms, including those in the ethyl groups and the saturated portions of the thienopyridine ring, exhibit chemical shifts in the range of 15 to 70 parts per million.
| Spectroscopic Technique | Key Characteristic Signals | Chemical Shift Range (ppm) |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons (benzyl) | 7.0 - 7.5 |
| Benzylic methylene | ~5.1 | |
| Ethyl methylene (ester) | ~4.3 | |
| Amino group protons | 6.5 - 7.8 | |
| Ethyl methyl | ~1.3 | |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 170 - 185 |
| Aromatic carbons | 120 - 140 | |
| Aliphatic carbons | 15 - 70 |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The amino group typically exhibits absorption bands in the range of 3200 to 3600 wavenumbers, manifesting as broad peaks due to nitrogen-hydrogen stretching vibrations. The carbonyl groups associated with the ester functionalities produce strong absorption bands between 1650 and 1750 wavenumbers, characteristic of carbon-oxygen double bond stretching. Aromatic carbon-carbon stretching vibrations appear in the region around 1600 and 1500 wavenumbers, providing confirmation of the aromatic character of the benzyl and thienopyridine components. Mass spectrometry analysis typically reveals a molecular ion peak corresponding to the molecular weight of 360.43, with characteristic fragmentation patterns that reflect the loss of ethyl ester groups and benzyl substituents.
Comparative Molecular Geometry with Related Thienopyridine Isomers
The molecular geometry of this compound can be understood through comparison with related thienopyridine isomers, particularly thieno[2,3-b]pyridine and thieno[3,2-c]pyridine derivatives. The fundamental difference between these isomers lies in the fusion pattern between the thiophene and pyridine rings, which significantly influences their three-dimensional molecular architecture and electronic properties. The thieno[2,3-c]pyridine system exhibits a specific spatial arrangement where the nitrogen atom is positioned at the 6-position relative to the sulfur atom, creating distinct electronic and steric environments compared to alternative fusion patterns.
Comparative analysis reveals that thieno[2,3-b]pyridine derivatives, where the fusion occurs between positions 2 and 3 of the thiophene ring and the b-side of the pyridine ring, exhibit different geometric parameters and electronic distributions. The boiling point of the parent thieno[2,3-b]pyridine (236.5 degrees Celsius at 760 millimeters of mercury) and density (1.272 grams per cubic centimeter) provide reference points for understanding the physical properties of related derivatives. In contrast, thieno[2,3-c]pyridine exhibits a melting point range of 54-55 degrees Celsius and a boiling point of 68 degrees Celsius at 0.5 Torr pressure, indicating different intermolecular interactions and packing arrangements.
The molecular geometry differences between isomers significantly impact their chemical reactivity and biological activities. The thieno[2,3-c]pyridine framework in the target compound positions the amino group at the 2-position, creating opportunities for intramolecular hydrogen bonding with nearby functional groups, as observed in related structures where amino groups form hydrogen bonds with carbonyl oxygen atoms. The dihedral angles between substituted aromatic rings and the thienopyridine core vary depending on the fusion pattern, with values ranging from 12.75 to 81.67 degrees observed in crystallographic studies of related compounds. These geometric variations influence the overall molecular shape, electronic distribution, and potential for specific intermolecular interactions that determine the compound's physical and biological properties.
| Thienopyridine Isomer | Fusion Pattern | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine | 2,3-b fusion | Not specified | 236.5 (760 mmHg) | 1.272 |
| Thieno[2,3-c]pyridine | 2,3-c fusion | 54-55 | 68 (0.5 Torr) | Not specified |
| Target compound | 2,3-c fusion | Not specified | Not specified | Not specified |
Properties
IUPAC Name |
6-O-benzyl 3-O-ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-23-17(21)15-13-8-9-20(10-14(13)25-16(15)19)18(22)24-11-12-6-4-3-5-7-12/h3-7H,2,8-11,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHGRHDWNSSUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856715 | |
| Record name | 6-Benzyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-37-6 | |
| Record name | 6-Benzyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl 2-cyanoacetate with benzylamine in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then cyclized using sulfur and a catalyst like triethylamine to form the thieno[2,3-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth.
Comparison with Similar Compounds
Substituted Ester Derivatives
Key analogs differ in ester groups and substituents on the thieno[2,3-c]pyridine core:
Key Observations :
- Antitubulin Activity : The trimethoxyphenyl-substituted analogs (IC50 2.8–3.5 µM) exhibit superior cytotoxicity compared to the parent compound, likely due to enhanced binding to tubulin’s colchicine site .
- Thermal Stability : Higher melting points correlate with bulky substituents (e.g., trimethoxyphenyl in 3c vs. NH2 in the parent compound) .
Schiff Base Ligands and Metal Complexes
Schiff base derivatives of the parent compound show enhanced bioactivity:
Key Observations :
- Antioxidant Activity : The Schiff base ligand ((E)-TBHPC) shows higher radical scavenging activity than its metal chelates, though all are less potent than ascorbic acid .
- Enzyme Inhibition : The parent ligand inhibits AChE (Ki = 7.13 µM) and BChE (Ki = 5.75 µM) more effectively than its metal complexes, suggesting steric hindrance from metal coordination reduces binding .
Structural Variations in Heterocyclic Core
Analogous compounds with modified cores highlight the importance of the thieno[2,3-c]pyridine framework:
Key Observations :
- Core Rigidity: The thieno[2,3-c]pyridine core enhances antitubulin activity compared to benzo[b]thiophene analogs, likely due to improved π-π stacking with tubulin .
Biological Activity
6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a member of the thienopyridine class of compounds, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.
This compound features a thieno[2,3-c]pyridine core with various substituents that enhance its biological activity. The structure includes:
- A benzyl group at position 6
- An ethyl group at position 3
- An amino group at position 2
- Two carboxylate groups contributing to its reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. It may bind to active sites on enzymes or interact with receptor proteins, disrupting normal cellular functions and leading to therapeutic outcomes such as:
- Inhibition of cancer cell proliferation
- Antimicrobial activity against various pathogens
Anticancer Activity
Research has shown that derivatives of thienopyridines exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- IC50 values for certain thienopyridine derivatives were reported in the range of 25–50 nM against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines, indicating potent activity similar to other known anticancer agents .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6-Benzyl | HCT116 | 25–50 |
| MDA-MB-231 | 25–50 |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that modifications in the side chains significantly affect antibacterial efficacy. For example:
- Compounds with electron-withdrawing groups showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents was found to enhance or diminish activity depending on the bacterial strain tested .
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 4a | 25 µg/mL | ≥200 µg/mL |
| 4b | 12.5 µg/mL | ≥200 µg/mL |
Case Studies
- Synthesis and Evaluation : A study synthesized several thienopyridine analogues and assessed their anti-proliferative activity using a 3H-thymidine incorporation assay , revealing significant inhibition rates against cancer cell lines .
- Antibacterial Screening : Another research effort focused on evaluating the antibacterial potential of thienopyridines against a range of bacterial species, demonstrating that structural modifications can lead to enhanced antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
